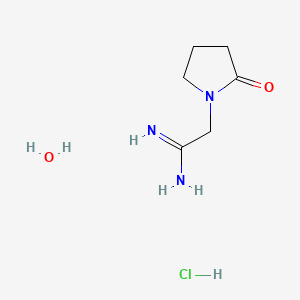
Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethyl)trimethyl- is a complex organosilicon compound It features a silane core bonded to a phenyl group, which is further substituted with a cyclopropyl and a trioxabicyclo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- typically involves multiple steps:
Formation of the trioxabicyclo group: This step involves the cyclization of appropriate precursors under controlled conditions to form the trioxabicyclo structure.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane.
Coupling with the phenyl group: The trioxabicyclo and cyclopropyl groups are then coupled to a phenyl ring through a series of substitution reactions.
Introduction of the silane group: Finally, the phenyl derivative is reacted with trimethylsilane under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.
化学反応の分析
Types of Reactions
Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-cyclopropyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- is unique due to the presence of the cyclopropyl group and the trioxabicyclo structure. These features impart distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
131505-49-2 |
|---|---|
分子式 |
C19H24O3Si |
分子量 |
328.5 g/mol |
IUPAC名 |
2-[4-(4-cyclopropyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H24O3Si/c1-23(2,3)11-10-15-4-6-17(7-5-15)19-20-12-18(13-21-19,14-22-19)16-8-9-16/h4-7,16H,8-9,12-14H2,1-3H3 |
InChIキー |
PVBGCXDUSFSBBY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


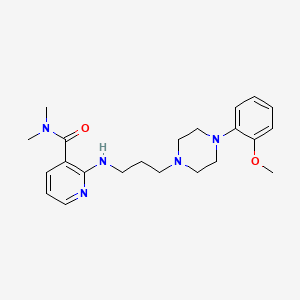

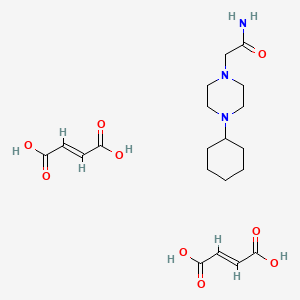
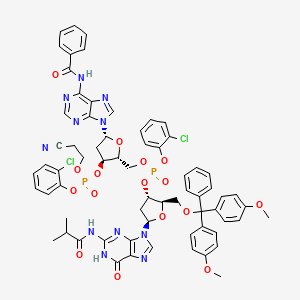
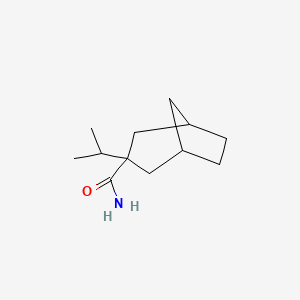
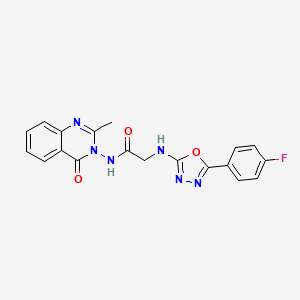
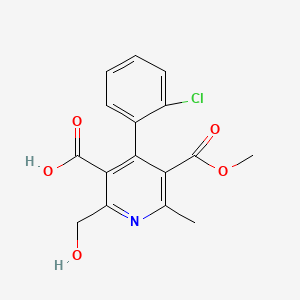
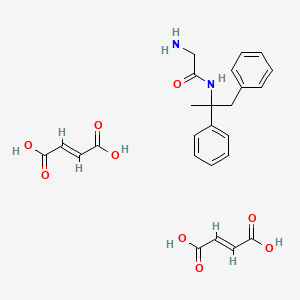
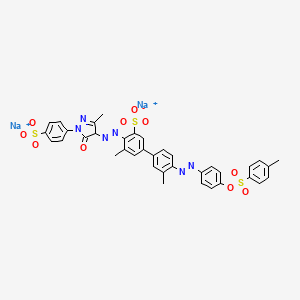


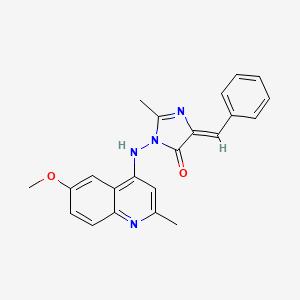
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
